molecular formula C25H24N4O5 B4607228 N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide

N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide

Cat. No.: B4607228
M. Wt: 460.5 g/mol
InChI Key: GGGTVTYCGIMTSI-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide is a complex organic compound with a molecular formula of C20H14N4O6. This compound is notable for its unique structure, which includes a morpholine ring, a nitrobenzoyl group, and a methylphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide typically involves multiple steps. . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems allow for better control over reaction kinetics and can optimize the yield and purity of the final product . The use of microreactors also reduces the consumption of reagents and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The reaction conditions often require controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the morpholine ring can interact with various biological molecules. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide is unique due to its combination of a morpholine ring and a nitrobenzoyl group. This combination imparts distinctive chemical properties, making it valuable for specific research applications.

Properties

IUPAC Name

N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-17-4-2-6-19(14-17)27-25(31)22-16-20(8-9-23(22)28-10-12-34-13-11-28)26-24(30)18-5-3-7-21(15-18)29(32)33/h2-9,14-16H,10-13H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGTVTYCGIMTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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